Aloesaponarin II

Description

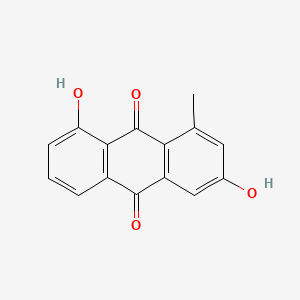

Structure

2D Structure

3D Structure

Properties

CAS No. |

53254-94-7 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

3,8-dihydroxy-1-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O4/c1-7-5-8(16)6-10-12(7)15(19)13-9(14(10)18)3-2-4-11(13)17/h2-6,16-17H,1H3 |

InChI Key |

BXWJOXJOMFDQNV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O |

Other CAS No. |

53254-94-7 |

Synonyms |

3,8-dihydroxy-1-methyl-9,10-anthracenedione aloesaponarin II |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Aloesaponarin Ii

Phytochemical Investigations of Aloesaponarin II in Aloe Species

This compound, a notable anthraquinone (B42736), has been identified in various species within the Aloe genus, primarily concentrated in the root systems of these plants. Its discovery and isolation have been the subject of numerous phytochemical studies, which have elucidated its presence and co-occurrence with other related compounds.

Phytochemical analysis of the roots of Aloe pulcherrima, an endemic Ethiopian species, has led to the successful isolation and identification of this compound. plos.orgnih.gov Bioassay-guided sequential extraction and column chromatographic separation of an acetone (B3395972) extract of the roots yielded three primary anthraquinones: chrysophanol, aloesaponarin I, and this compound. plos.orgnih.govresearchgate.net This was the first report of these three compounds from the roots of A. pulcherrima. plos.orgnih.gov

In another study, a methanol (B129727)/dichloromethane (B109758) (1:1) extract of the rhizome of A. pulcherrima was subjected to repetitive column chromatography, which also afforded this compound alongside other known anthraquinones and pre-anthraquinones. iomcworld.com The isolated compounds from these studies are detailed in the table below.

Table 1: Compounds Isolated from Aloe pulcherrima Roots

| Compound Class | Specific Compound |

|---|---|

| Anthraquinone | This compound nih.goviomcworld.com |

| Anthraquinone | Aloesaponarin I nih.goviomcworld.com |

| Anthraquinone | Chrysophanol nih.goviomcworld.com |

| Anthraquinone | Laccaic acid D-methyl ester iomcworld.com |

| Pre-anthraquinone | Aloesaponol I iomcworld.com |

| Pre-anthraquinone | Aloesaponol II iomcworld.com |

Aloe vera (syn. Aloe barbadensis Miller), a species of significant economic value, is a rich source of quinone components. nih.govnih.gov Investigations into the chemical constituents of its roots have confirmed the presence of this compound. nih.govnih.gov In one study, two anthraquinones, aloesaponarin I and this compound, were isolated from the ethyl acetate (B1210297) extract of A. vera roots, with yields of 5% and 1.35%, respectively. nih.gov These compounds are considered among the main anthraquinones of Aloe vera roots. chemrxiv.org Further research has highlighted the presence of this compound and its derivatives in A. vera. plantarchives.org

Studies on Aloe turkanensis, a species known to be a good source of quinones, have identified this compound in both its rhizomes and leaves. smujo.idsmujo.id In a detailed phytochemical investigation, dried and powdered rhizomes of A. turkanensis were extracted using a mixture of dichloromethane and methanol (1:1). smujo.id The resulting crude extract underwent various chromatographic separations, including on silica (B1680970) gel and Sephadex LH-20, which led to the isolation of twelve compounds. smujo.idsmujo.iduonbi.ac.ke Among these were seven anthraquinones, including this compound. smujo.iduonbi.ac.ke Specifically, purification of one fraction using Sephadex LH-20 yielded 30 mg of aloesaponarin I and 10 mg of this compound. smujo.id

Table 2: Compounds Isolated from Aloe turkanensis

| Compound Class | Specific Compound | Plant Part |

|---|---|---|

| Anthraquinone | This compound smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Naphthoquinone | 3,5,8-trihydroxy-2-methylnaphthalene-1,4-dione smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Naphthoquinone | 5,8-dihydroxy-3-methoxy-2-methylnaphthalene-1,4-dione smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Anthraquinone | Chrysophanol smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Anthraquinone | Aloesaponarin I smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Anthraquinone | Laccaic acid D methyl ester smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Anthraquinone | Helminthosporin smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Anthraquinone | Aloe-emodin smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Anthraquinone Glycoside | α-L-11-O-rhamnopyranosylaloe-emodin smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Pre-anthraquinone | Aloesaponol I smujo.iduonbi.ac.ke | Rhizomes & Leaves |

| Pyrone Derivative | Feralolide smujo.iduonbi.ac.ke | Rhizomes & Leaves |

Phytochemical investigation of the ethyl acetate extract from the roots of Aloe megalacantha resulted in the isolation of this compound. nih.govnih.govresearchgate.net This compound was one of fourteen metabolites purified and characterized from the extract. nih.gov The study noted that while the genus Aloe is extensively studied, no prior phytochemical analysis of A. megalacantha had been reported. nih.gov The roots of this species were found to contain several anthraquinones and pre-anthraquinones, including this compound. ajol.info Among the isolated compounds evaluated for cytotoxic activity, this compound exhibited the most potent activity. nih.govnih.govresearchgate.net

This compound has also been identified outside the Aloe genus. A study of the aerial parts of Asphodelus fistulosus (family Asphodelaceae) yielded six anthraquinones, one of which was this compound. tandfonline.comresearch-nexus.netresearchgate.nettandfonline.com This compound was isolated as orange needles from an acetone extract. tandfonline.com

In Aloe hijazensis, a related compound, this compound 3-methyl ether, was isolated from both the leaves and roots. jsirjournal.comnih.gov This was one of twenty-two compounds identified from the plant, which included eight hydroxyquinones. nih.govtandfonline.com The identification of this compound 3-methyl ether was a first-time report from the Aloe genus. nih.gov

Roots of the Aloe species are known to primarily produce anthraquinones and their precursors, pre-anthraquinones. ajol.info A comparative thin-layer chromatography (TLC) analysis of root extracts from 32 different Aloe species revealed that this compound is widely distributed within the genus. researchgate.net This study showed that this compound, along with chrysophanol, asphodelin, aloechrysone, helminthosporin, aloesaponarin I, aloesaponol I, and aloesaponol II, are common constituents in the roots of these plants. researchgate.net The widespread occurrence of these compounds has been noted for its chemotaxonomic significance in understanding the relationships between different species within the Asphodelaceae family. researchgate.netiupac.org

Identification in Asphodelus fistulosus and Aloe hijazensis

Microbial Biosynthesis Pathways of this compound

The microbial synthesis of this compound is intricately linked to the broader pathways of polyketide production in bacteria, most notably in Streptomyces species.

Polyketide Biosynthesis via Acetyl Coenzyme A Precursors

This compound is classified as a type II polyketide. jmb.or.kr Its biosynthesis begins with the fundamental building blocks of one acetyl-CoA (coenzyme A) starter unit and seven malonyl-CoA extender units. asm.orgnih.gov The assembly of the polyketide chain follows a mechanism similar to fatty acid synthesis, involving a series of condensation steps. asm.org Specifically, the biosynthesis of this compound involves the condensation of eight acetyl-CoA equivalents, which is then followed by a decarboxylation reaction. asm.orgnih.govasm.orgresearchgate.net

Role of Streptomyces coelicolor Genes in this compound Production

Several genes within the actinorhodin (B73869) (act) biosynthetic cluster of Streptomyces coelicolor are essential for the production of this compound. jmb.or.kr The minimal set of genes required includes actI, actIII, actIV, and actVII. nih.govoup.com

The functions of these key genes have been elucidated through various genetic studies:

actI: This locus contains the genes for the β-ketoacyl synthase (KS) and the acyl carrier protein (ACP), which are fundamental components of the polyketide synthase (PKS) responsible for building the polyketide backbone. jmb.or.krasm.org Site-directed mutagenesis studies have shown that the KS component encoded by actI-orf1 and actI-orf2 is critical; its absence or mutation completely stops the production of this compound. asm.orgnih.gov

actIII: This gene encodes a ketoreductase. asm.orgnih.govoup.com Its function is to reduce a specific keto group on the polyketide chain, a crucial step in determining the final structure of the molecule. asm.orgnih.govasm.orgoup.com

actIV: The role of this gene is less defined but it is considered necessary for the production of this compound in certain genetic constructs. asm.orgnih.govoup.com

actVII: This gene is believed to encode a cyclase and/or dehydratase, which are responsible for the proper folding and cyclization of the polyketide chain to form the characteristic anthraquinone ring structure. asm.orgnih.gov Experiments where actVII is mutated have shown a significant reduction in this compound production, with the accumulation of other shunt products like mutactin. asm.orgnih.gov

Subcloning experiments have demonstrated that a fragment containing only the actI and actVII loci is sufficient for the biosynthesis of this compound in a suitable host like Streptomyces galilaeus. asm.orgnih.govasm.org

This compound as a Shunt Product in Actinorhodin Biosynthesis

Under certain conditions, this compound is produced as a shunt product in the biosynthesis of the blue-pigmented antibiotic actinorhodin. asm.orgnih.govasm.orgasm.org A shunt product is a metabolite that is formed when the main metabolic pathway is blocked or altered. In the case of actinorhodin synthesis, mutations in specific genes can lead to the accumulation of intermediates that are then diverted to form this compound. For instance, actVI blocked mutants of S. coelicolor have been shown to produce this compound. asm.orgnih.govasm.orgasm.org This phenomenon has been instrumental in studying the functions of the various act genes. researchgate.net

Genetic Engineering Approaches for Enhanced Yield and Analog Production

Genetic engineering has been a powerful tool not only for producing this compound but also for enhancing its yield and creating novel analogs. frontiersin.org

Enhanced Yield: Strategies to increase the production of this compound include:

Host Strain Engineering: Deleting competing polyketide biosynthetic gene clusters from the host strain's chromosome can redirect metabolic resources towards the production of the desired compound. oup.com Furthermore, deleting down-regulator genes of antibiotic biosynthesis has been shown to stimulate production. oup.com Engineered S. coelicolor and S. albus strains have been developed as "superhosts" for the heterologous expression of polyketide pathways, leading to significantly enhanced titers of compounds like this compound. frontiersin.orgjmb.or.kr

Gene Cluster Amplification: Increasing the copy number of the biosynthetic gene cluster can lead to higher product yields. frontiersin.org

Regulatory Gene Manipulation: Overexpression of positive regulatory genes, such as actII-ORF4, is crucial for activating the biosynthetic pathway and achieving high-level production. oup.com

Analog Production: The modular nature of polyketide synthases allows for the generation of novel compounds through "combinatorial biosynthesis." By replacing specific genes or domains within the this compound biosynthetic cassette with counterparts from other polyketide pathways, new chemical structures can be created. For example, replacing the act β-ketoacyl synthase with the one from the oxytetracycline (B609801) pathway resulted in the production of a novel orange-fluorescent compound different from this compound. jmb.or.kr Similarly, transforming S. galilaeus with different combinations of act genes has led to the production of novel anthraquinones like desoxyerythrolaccin. asm.orgnih.govasm.orgresearchgate.netoup.com

Extraction, Isolation, and Analytical Methodologies for Aloesaponarin Ii

Extraction Strategies from Plant Biomass

The initial step in obtaining Aloesaponarin II from its natural sources is the extraction from plant material, most commonly the roots or stems. mdpi.com This process aims to liberate the compound from the complex matrix of the plant biomass.

Sequential Solvent Extraction Methodologies

A prevalent method for extracting this compound is sequential solvent extraction. This technique involves the successive use of solvents with increasing polarity to separate compounds based on their solubility.

In a typical procedure, the air-dried and powdered plant material, such as the roots of Aloe pulcherrima, is subjected to percolation at room temperature with a series of solvents. plos.org This may start with a non-polar solvent like n-hexane, followed by solvents of intermediate polarity such as chloroform (B151607) and acetone (B3395972), and finally a polar solvent like methanol (B129727). plos.org The acetone extract, in this particular study, was found to be rich in anthraquinones, including this compound. plos.org

Another approach involves an initial exhaustive extraction with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) (1:1). uncst.go.ug The resulting crude extract is then partitioned between a more polar solvent (like water) and a less polar organic solvent (like ethyl acetate (B1210297) or acetone). uncst.go.ugresearchgate.net this compound, being moderately polar, tends to concentrate in the organic phase. researchgate.netnih.gov For instance, in the study of Aloe vera roots, the crude methanolic extract was suspended in a water/methanol mixture and partitioned with ethyl acetate (EtOAc), yielding an extract enriched with this compound. nih.gov

Table 1: Solvents Used in Sequential Extraction for this compound

| Solvent/Solvent System | Plant Source/Part | Reference |

|---|---|---|

| n-hexane, chloroform, acetone, methanol | Aloe pulcherrima roots | plos.org |

| Dichloromethane/Methanol (1:1) followed by Ethyl Acetate/Water partition | Aloe secundiflora roots | uncst.go.ug |

| Methanol followed by Ethyl Acetate/Water partition | Aloe vera roots | nih.gov |

Cold Percolation and Other Techniques

Cold percolation is a widely used technique for the extraction of this compound to prevent the degradation of thermolabile compounds. mdpi.comresearchgate.netwisdomlib.org This method involves soaking the ground plant material in a solvent at room temperature for an extended period, often 72 hours, to allow for the slow diffusion of phytochemicals into the solvent. nih.govwisdomlib.org For example, the powdered roots of Aloe vera have been extracted using cold percolation with methanol. nih.gov Similarly, the roots of Aloe dawei were exhaustively extracted with a 1:1 mixture of methanol and dichloromethane using this method. mdpi.comresearchgate.net

The choice of solvent in cold percolation is critical. Acetone has also been successfully used to extract this compound from the roots of A. pulcherrima. plos.org The selection of the solvent is guided by the polarity of the target compound and the desire to minimize the co-extraction of unwanted substances.

Chromatographic Purification Techniques

Following extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate this compound in its pure form.

Column Chromatography Applications (Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental purification technique. Silica (B1680970) gel is a common stationary phase used for the separation of moderately polar compounds like this compound. researchgate.netsmujo.id Often, the silica gel is impregnated with oxalic acid to improve the separation of acidic compounds, which are common in Aloe extracts. mdpi.comsmujo.idnih.gov The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. mdpi.comsmujo.id

Sephadex LH-20, a size-exclusion chromatography medium, is also frequently employed, particularly for final purification steps. mdpi.comresearchgate.netsmujo.id It separates molecules based on their size. A common solvent system for Sephadex LH-20 chromatography in the purification of this compound is a 1:1 mixture of dichloromethane and methanol. mdpi.comsmujo.idnih.gov In several studies, fractions obtained from silica gel chromatography were further purified on a Sephadex LH-20 column to yield pure this compound. mdpi.comsmujo.idnih.gov

Table 2: Column Chromatography Systems for this compound Purification

| Stationary Phase | Mobile Phase (Eluent System) | Plant Source | Reference |

|---|---|---|---|

| Oxalic acid impregnated silica gel | n-hexane with increasing amounts of ethyl acetate | Aloe dawei roots | mdpi.comresearchgate.net |

| Oxalic acid impregnated silica gel | n-hexane with increasing amounts of ethyl acetate | Aloe megalacantha roots | nih.gov |

| Sephadex LH-20 | Dichloromethane/Methanol (1:1) | Aloe dawei roots | mdpi.comresearchgate.net |

| Sephadex LH-20 | Dichloromethane/Methanol (1:1) | Aloe turkanensis rhizome | smujo.id |

Flash Chromatography and Preparative TLC

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the solvent, is also utilized for a more rapid separation. nih.goviajps.com In the isolation of compounds from Aloe vera roots, successive flash chromatography with a gradient of n-hexane/ethyl acetate/methanol and n-hexane/acetone was used to obtain pure this compound. nih.gov

Preparative Thin-Layer Chromatography (Prep-TLC) is another valuable technique for the purification of small quantities of compounds. nih.govrochester.edu After developing the TLC plate in an appropriate solvent system, the band corresponding to this compound can be visualized (often under UV light), scraped from the plate, and the compound can then be eluted from the silica with a suitable solvent. rochester.edu This method was employed in the phytochemical investigation of Aloe secundiflora.

Spectroscopic Characterization and Confirmation of this compound

Once isolated, the structure of this compound is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's chemical structure.

The primary methods used for the structural elucidation of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are crucial for determining the carbon-hydrogen framework of the molecule. nih.gov For instance, the ¹H NMR spectrum of this compound in deuterated acetone shows characteristic signals for the aromatic protons and the methyl group. nih.gov Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are also used to establish the connectivity between protons and carbons.

Mass Spectrometry (MS) : This technique provides information about the molecular weight and elemental composition of the compound. plos.org High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. plos.org

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of anthraquinones. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the anthraquinone (B42736) chromophore. ben-erikvanwyk.com

The combined data from these spectroscopic techniques allows for the unambiguous identification of the isolated compound as this compound.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to provide a complete assignment of the proton and carbon signals, confirming the anthraquinone skeleton and the specific substitution pattern. researchgate.netplos.org

In a typical ¹H NMR spectrum of this compound recorded in deuterated acetone ([CD₃]₂CO), characteristic signals for the aromatic protons can be observed. nih.gov For instance, the proton at position H-2 appears as a doublet, and the proton at H-4 also presents as a doublet due to meta-coupling. nih.gov The protons on the B-ring (H-5, H-6, and H-7) show a more complex splitting pattern due to ortho and meta couplings. nih.gov A key feature is the highly deshielded proton signal corresponding to the hydroxyl group at C-8, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov The methyl group protons at C-11 typically appear as a singlet in the upfield region of the spectrum. nih.gov

¹³C NMR spectroscopy provides further evidence for the structure, with characteristic signals for the quinone carbonyls (C-9 and C-10) appearing at highly downfield chemical shifts. mdpi.com The signals for the oxygenated aromatic carbons and the remaining aromatic carbons can be assigned using 2D NMR data. researchgate.netmdpi.com

Two-dimensional NMR techniques are invaluable for assembling the molecular structure. emerypharma.com Correlation Spectroscopy (COSY) experiments establish the coupling relationships between adjacent protons, helping to define the spin systems within the aromatic rings. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are crucial for connecting the different fragments of the molecule and confirming the positions of substituents. researchgate.netemerypharma.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in [CD₃]₂CO (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 6.99 | d | 2.3 |

| H-4 | 7.47 | d | 2.3 |

| H-5 | 7.17 | dd | 7.6, 2.1 |

| H-6, H-7 | 7.47 | m | |

| H-8 (OH) | 12.92 | s | |

| H-11 (CH₃) | 2.66 | s |

Data sourced from Yagi et al., 1974 as cited in nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|

| C-1 | 161.7 |

| C-2 | 124.3 |

| C-3 | 149.1 |

| C-4 | 120.2 |

| C-4a | 132.8 |

| C-5 | 157.1 |

| C-5a | 112.5 |

| C-6 | 129.4 |

| C-7 | 129.6 |

| C-8 | 156.4 |

| C-8a | 112.6 |

| C-9 | 189.9 |

| C-10 | 186.3 |

| C-1a | 113.8 |

| CH₃ | 22.1 |

Data sourced from smujo.id

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the initial detection of this compound, owing to its chromophoric anthraquinone core. The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its chemical class. mdpi.com

Table 3: UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) |

|---|---|

| Methanol | 220, 272, 310, 420 plos.org |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements.

For this compound, which has a molecular formula of C₁₆H₁₀O₅, the expected exact mass can be calculated. mdpi.com Experimental HR-ESI-MS analysis typically shows a pseudomolecular ion peak, such as [M+H]⁺ in positive ion mode. One study reported a pseudomolecular ion peak at an m/z of 297.0753 for [M+H]⁺, which corresponds to the molecular formula C₁₇H₁₂O₅, suggesting a related derivative rather than this compound itself. mdpi.comnih.gov It is crucial to correlate the mass spectral data with NMR and other spectroscopic information for unambiguous identification. The fragmentation pattern observed in MS/MS experiments can also provide valuable structural information about the anthraquinone core and its substituents.

Advanced Analytical Techniques for Quantification and Profiling

Beyond initial identification, advanced analytical techniques are employed for the precise quantification and profiling of this compound in complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation, detection, and quantification of this compound and other related anthraquinones. researchgate.net Reversed-phase HPLC, utilizing a C18 column, is the standard approach. researchgate.netnih.gov

The separation is typically achieved using a gradient elution system, commonly involving a mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The flow rate is optimized to ensure good resolution of the peaks. Detection is most commonly performed using a UV-Vis or a Diode Array Detector (DAD), which allows for monitoring at multiple wavelengths simultaneously. researchgate.netresearchgate.net The specific wavelength for quantification is chosen based on the UV-Vis spectrum of this compound, often at one of its absorption maxima to ensure high sensitivity. researchgate.net

Method validation is a critical aspect of quantitative HPLC analysis, encompassing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govjfda-online.com Calibration curves are constructed using certified reference standards of this compound to ensure accurate quantification in unknown samples. jfda-online.com The development of validated HPLC methods is essential for the quality control of herbal products and for research purposes requiring precise concentration measurements. nih.gov

Table 4: Common Compounds Mentioned in this Article

| Compound Name |

|---|

| Aloesaponarin I |

| This compound |

| Chrysophanol |

| Aloe-emodin |

| Aloin |

| Helminthosporin |

| Asphodelin |

| Feralolide |

| 3,4-dihydroxybenzoic acid |

Biological Activities of Aloesaponarin Ii: in Vitro and Preclinical Studies

Antimicrobial Activities

Antibacterial Efficacy

Aloesaponarin II has shown significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. In one study, this compound, isolated from the roots of Aloe pulcherrima, displayed strong inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. plos.orgnih.govplos.org The zones of inhibition ranged from 18 to 27 mm, which were comparable to the antibiotic gentamicin. plos.orgnih.govplos.org Another study investigating compounds from Aloe secundiflora found this compound to be the most active against Staphylococcus aureus. However, this particular study did not observe significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.

Research on Aloe debrana also highlighted the antibacterial potential of its constituents, with isolated compounds, including those related to this compound, showing considerable activity against S. aureus. researchgate.net The antibacterial properties of Aloe vera gel have also been noted against multidrug-resistant strains of S. aureus and P. aeruginosa. umyu.edu.ng

Antibacterial Activity of this compound and Related Compounds

| Bacterial Strain | Source of Compound | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Aloe pulcherrima | Significant inhibition (18-27 mm zone) | plos.orgnih.govplos.org |

| Bacillus subtilis | Aloe pulcherrima | Significant inhibition (18-27 mm zone) | plos.orgnih.govplos.org |

| Escherichia coli | Aloe pulcherrima | Significant inhibition (18-27 mm zone) | plos.orgnih.govplos.org |

| Pseudomonas aeruginosa | Aloe pulcherrima | Significant inhibition (18-27 mm zone) | plos.orgnih.govplos.org |

| Staphylococcus aureus | Aloe secundiflora | Most active compound with MIC of 18.8 µg/disc | |

| Escherichia coli | Aloe secundiflora | No significant activity | |

| Pseudomonas aeruginosa | Aloe secundiflora | No significant activity | |

| Staphylococcus aureus | Aloe debrana | Considerable activity | researchgate.net |

| Multidrug-Resistant S. aureus | Aloe vera gel | Antibacterial activity observed | umyu.edu.ng |

| Multidrug-Resistant P. aeruginosa | Aloe vera gel | Antibacterial activity observed | umyu.edu.ng |

| Xanthomonas oryzae pv. oryzae | Streptomyces termitum | Strong antimicrobial activity | semanticscholar.org |

Antiplasmodial Effects against Plasmodium falciparum Strains

Studies have indicated that this compound possesses moderate in vitro antiplasmodial activity against the malaria parasite, Plasmodium falciparum. Research on compounds isolated from Aloe pulcherrima roots showed that this compound was active against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. plos.orgnih.gov The antiplasmodial effects were described as promising, particularly against the chloroquine-sensitive strain. plos.orgplos.org

Similarly, investigations into Aloe secundiflora revealed that this compound exhibited significant antiplasmodial activity. The broader context of research into Aloe species supports the antiplasmodial potential of its anthraquinone (B42736) constituents, including this compound. biomedres.us

Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | Source of Compound | Observed Effect | Reference |

|---|---|---|---|

| Chloroquine-sensitive (D6) | Aloe pulcherrima | Moderate activity, promising against this strain | plos.orgnih.gov |

| Chloroquine-resistant (W2) | Aloe pulcherrima | Moderate activity | plos.orgnih.gov |

| Chloroquine-resistant (W2) | Aloe secundiflora | Significant activity |

Potential Antifungal Activities

The antifungal potential of this compound has also been explored. A study on fungal bioactive anthraquinones reported that this compound exhibited inhibitory activity against Pyricularia oryzae with a Minimum Inhibitory Concentration (MIC) value of 128 μg/mL. mdpi.com Another study on compounds from Aloe secundiflora found this compound to be active against Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) value of 18.8 µ g/disc .

Antiviral Activities

In Vitro Inhibition of Influenza A Virus (IAV) Replication

This compound has been identified as a potential inhibitor of the Influenza A virus (IAV). chemrxiv.org Research has shown that this compound can reduce the cytopathic effects induced by oseltamivir-susceptible strains of IAV in vitro. mdpi.comnih.gov However, it did not show inhibitory effects against oseltamivir-resistant IAV. mdpi.comnih.gov Interestingly, while this compound itself had this selective activity, derivatives of both aloesaponarin I and II were found to reduce IAV production in vitro, particularly when introduced at the later stages of the infection cycle. mdpi.comnih.gov

Further studies on derivatives of this compound have provided more insight. A tetra-O-acetyl-β-d-glucopyranosyl derivative of this compound demonstrated a significant cytopathic reduction effect against two different strains of influenza A (H1N1). nih.govnih.govcabidigitallibrary.org Time-of-addition experiments revealed that this derivative was most effective when added 6-10 hours post-infection, significantly inhibiting the viral titre. nih.govnih.govcabidigitallibrary.org

Reduction of Cytopathic Effects Induced by Influenza Virus

As mentioned, this compound has been shown to reduce the cytopathic effects caused by certain strains of the influenza virus. mdpi.comnih.gov The cytopathic effect refers to the structural changes in host cells that are caused by viral invasion. The ability of this compound and its derivatives to mitigate these effects suggests a protective role for the host cells against viral damage. nih.govnih.govcabidigitallibrary.org Specifically, a derivative of this compound showed a notable reduction in the cytopathic effect against influenza strain A/Yucatán/2370/09 with an IC₅₀ of 13.70 μM and against virus A/Mexico/InDRE797/10 with an IC₅₀ of 19.47 μM. nih.govnih.govcabidigitallibrary.org

Antiviral Activity of this compound and its Derivatives against Influenza A Virus

| Compound | Virus Strain | Observed Effect | IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | Oseltamivir-susceptible IAV | Reduction of cytopathic effects | - | mdpi.comnih.gov |

| This compound | Oseltamivir-resistant IAV | No inhibitory effect | - | mdpi.comnih.gov |

| 3-(2´,3´,4´,6´-Tetra-O-acetyl-β-d-glucopyranosyl-aloesaponarin-II) | A/Yucatán/2370/09 (H1N1) | Cytopathic reduction effect | 13.70 μM | nih.govnih.govcabidigitallibrary.org |

| 3-(2´,3´,4´,6´-Tetra-O-acetyl-β-d-glucopyranosyl-aloesaponarin-II) | A/Mexico/InDRE797/10 (H1N1) | Cytopathic reduction effect | 19.47 μM | nih.govnih.govcabidigitallibrary.org |

Interaction with SARS-CoV-2 Viral Proteins (Mpro, RdRp, Spike)

In silico studies have explored the potential of this compound as an inhibitor of key SARS-CoV-2 viral proteins. Molecular docking analyses have shown that this compound can bind to the active sites of the Main Protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the Spike protein. ontosight.aifortunejournals.comfortuneonline.org These interactions suggest a potential mechanism for inhibiting viral replication and entry into host cells.

The binding affinity of this compound to these viral proteins has been calculated in various studies. For instance, one study reported that this compound docked with Mpro, Spike, and RdRp. fortunejournals.com The interaction with Mpro was stabilized by three hydrogen bonds, while its complex with RdRp involved two hydrogen bonds, and its binding to the spike protein was stabilized by four hydrogen bonds. fortunejournals.com Another molecular docking screening identified this compound as a promising ligand that could act as a potential inhibitor of the SARS-CoV-2 NSP-16 methyltransferase, with a binding energy of -7.31 kcal/mol.

Table 1: Molecular Docking Results of this compound with SARS-CoV-2 Proteins

| Viral Protein Target | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Reference |

|---|---|---|---|

| Main Protease (Mpro) | Data not available in specified sources | 3 | fortunejournals.com |

| RNA-dependent RNA polymerase (RdRp) | Data not available in specified sources | 2 | fortunejournals.com |

| Spike Protein | Data not available in specified sources | 4 | fortunejournals.com |

Anticancer Potential

Cytotoxic Effects on Human Cancer Cell Lines (e.g., TFK-1, HuH7, Cervix Carcinoma, HCT-116, A549, AGS, DU145)

This compound has demonstrated cytotoxic activity against various human cancer cell lines in vitro. Research has shown its ability to inhibit the viability of cancer cells, with its efficacy varying between different cell lines.

Specifically, this compound, isolated from Aloe turkanensis, reduced the viability of the human extrahepatic bile duct carcinoma (TFK-1) cell line with an IC50 value of 34.0 µg/mL and the liver cancer (HuH7) cell line with an IC50 value of 55.0 µg/mL. nih.gov In another study, this compound isolated from the roots of Aloe megalacantha exhibited potent cytotoxic activity against the human cervix carcinoma cell line KB-3-1, with an IC50 value of 0.98 µM. researchgate.net This effect was noted to be sixteen times stronger than that of the related compound, aloesaponarin I. researchgate.net

Furthermore, studies on compounds isolated from Streptomyces sp. showed that this compound was identified alongside other compounds that exerted cytotoxic effects against human gastric adenocarcinoma (AGS) cells. While specific IC50 values for this compound were not detailed in this context, the co-isolated compound yoropyrazone had an IC50 of 12.5 µM.

General studies on Aloe vera extracts, which contain this compound, have shown cytotoxicity against A549 (human lung adenocarcinoma) and HCT-116 (colon carcinoma) cell lines, though the specific contribution of this compound to this effect was not quantified. thno.orgljmu.ac.uk There is currently no available research data detailing the specific cytotoxic effects of this compound on the DU145 human prostate cancer cell line.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| TFK-1 | Extrahepatic Bile Duct Carcinoma | 34.0 µg/mL | nih.gov |

| HuH7 | Liver Cancer | 55.0 µg/mL | nih.gov |

| KB-3-1 | Cervix Carcinoma | 0.98 µM | researchgate.net |

| AGS | Gastric Adenocarcinoma | Not specifically reported | |

| HCT-116 | Colon Carcinoma | Not specifically reported | |

| A549 | Lung Adenocarcinoma | Not specifically reported | |

| DU145 | Prostate Cancer | Data not available |

Modulation of Cellular Pathways in Cancer Models (e.g., Apoptotic Pathways)

The anticancer potential of this compound is linked to its ability to modulate cellular pathways that lead to cancer cell death, such as apoptosis. mdpi.com Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is often dysregulated in cancer. news-medical.netanygenes.com The induction of apoptosis is a key mechanism for many chemotherapeutic agents.

While direct mechanistic studies on this compound are limited, its role is inferred from research on related compounds and extracts. As an anthraquinone, this compound belongs to a class of compounds known to induce apoptosis. mdpi.comnih.gov For example, the structurally similar compound Aloe-emodin has been shown to induce apoptosis in various cancer cells by activating the p53 dependent apoptotic pathway, which involves the activation of caspases and modulation of the Bcl-2 family of proteins. ljmu.ac.uknih.govnih.gov Caspases are a family of proteases that execute the process of apoptosis, with initiator caspases (like caspase-9) activating executioner caspases (like caspase-3). sigmaaldrich.comembopress.org The Bcl-2 family of proteins includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). thno.orgwikipedia.orgnih.govnih.gov An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov Studies on Aloe extracts containing this compound have demonstrated an increase in apoptosis, DNA fragmentation, and the activation of caspases 3, 8, and 9. mdpi.com These findings suggest that this compound likely contributes to the pro-apoptotic effects of these extracts by modulating these critical cellular pathways.

Anti-inflammatory Effects

This compound is recognized as having anti-inflammatory properties, a characteristic shared by many anthraquinones found in Aloe species. ontosight.aiplantarchives.org Its potential to mitigate inflammatory responses is attributed to its influence on various inflammatory mediators.

Inhibition of Reactive Oxygen Metabolites and Prostaglandin (B15479496) E2 Production

The anti-inflammatory action of this compound is also associated with the inhibition of other key inflammatory molecules. In vitro reports have indicated that Aloe vera extracts can inhibit the production of reactive oxygen metabolites and prostaglandin E2 (PGE2). mdpi.complantarchives.org Reactive oxygen species (ROS) can cause cellular damage and perpetuate inflammation. journalejmp.comresearchgate.netnih.gov Anthraquinones, as a class, are known to possess antioxidant properties by suppressing the generation of these reactive species. ontosight.airesearchgate.net

Antioxidant Properties

This compound, an anthraquinone primarily isolated from the roots of various Aloe species, has been investigated for its antioxidant capabilities. The structure of this compound lends itself to potential antioxidant activity, a characteristic common to many phenolic and quinone-based molecules. Research into its specific properties includes evaluating its ability to neutralize free radicals and its impact on the oxidation of lipids.

Free Radical Scavenging Activity

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This activity is often evaluated using in vitro assays that measure the compound's ability to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it.

One of the most common methods used for this evaluation is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant substance, it becomes a stable, colorless molecule. The degree of color change, measured by a spectrophotometer, is proportional to the scavenging activity of the antioxidant.

Research has identified this compound as possessing DPPH free-radical scavenging activity. semanticscholar.org Studies involving the isolation of compounds from natural sources like Dolichandrone falcata have tested this compound and confirmed its ability to act as a radical scavenger in this assay. semanticscholar.org While this compound is a known constituent in the roots of plants such as Aloe megalacantha, Aloe pulcherrima, and Aloe vera, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for the isolated compound, are not consistently reported in the available scientific literature. mdpi.comresearchgate.netplos.org

Effects on Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage. Free radicals can initiate a self-propagating chain reaction, damaging polyunsaturated fatty acids in cell membranes and producing harmful byproducts. One of the main byproducts of this process is malondialdehyde (MDA), a reactive aldehyde that is widely used as a biomarker to measure the level of oxidative stress and lipid peroxidation in an organism. nih.govuokerbala.edu.iq

The direct effect of isolated this compound on lipid peroxidation has not been extensively detailed in available studies. However, research on crude extracts from plants known to contain this compound provides some insight. For instance, the leaf exudate of Aloe thraskii, a plant whose roots contain this compound, was reported to have a moderate effect on lipid peroxidation. nih.gov In a preclinical study using an animal model of arthritis, treatment with an ethanolic leaf extract of A. thraskii led to a significant reduction in the serum level of MDA, suggesting an inhibitory effect on lipid peroxidation in vivo. nih.gov It is important to note that these findings are based on crude extracts, which contain a multitude of compounds, and the specific contribution of this compound to this activity cannot be determined from these studies alone.

Structure Activity Relationship Sar Studies of Aloesaponarin Ii and Its Derivatives

Influence of Core Anthraquinone (B42736) Structure on Biological Activities

The fundamental framework of aloesaponarin II is the anthraquinone nucleus, a three-ring aromatic system with two ketone groups. ontosight.aimdpi.com This planar structure is a common feature in many compounds with significant biological properties, including some established anticancer drugs. nih.gov The anthraquinone core allows these molecules to participate in various biological oxidative processes, a key mechanism in their cytotoxic and other biological effects. ontosight.ainih.gov The specific arrangement of the fused benzene (B151609) rings and the carbonyl groups is critical for the molecule's ability to interact with biological targets. mdpi.com

Impact of Substituent Patterns (e.g., Hydroxyl and Methyl Groups) on Activity

The biological activity of this compound is significantly modulated by the type and position of its substituent groups. ontosight.aimdpi.com

Hydroxyl Groups: this compound possesses hydroxyl (-OH) groups which can contribute to its solubility in polar environments and its capacity to form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. ontosight.ai These interactions are often fundamental to the compound's mechanism of action.

Methyl Group: A key feature of this compound is the placement of a methyl (-CH3) group. For instance, the position of the methyl group at C-8 (peri to a carbonyl group) is considered crucial for its cytotoxic activity. smujo.id This is highlighted when comparing this compound to its isomer, chrysophanol, which has a methyl group at C-3 and shows less significant cytotoxicity. smujo.id The downfield shift of the methyl group signal in NMR spectroscopy indicates its proximity to the deshielding environment of the carbonyl group, confirming its peri-position. nih.govplos.org This specific substitution pattern appears to enhance the molecule's ability to inhibit the growth of cancer cells. smujo.id

Derivatization Strategies and Their Effect on Bioactivity

To explore and potentially enhance the biological activities of this compound, researchers have employed various derivatization strategies, including methylation, acetylation, and glycosylation.

Studies involving the methylation and acetylation of this compound and its structural analog, aloesaponarin I, have been conducted to assess the impact on their antiviral properties. cabidigitallibrary.orgnih.gov While these modifications did not consistently lead to a significant improvement in antiviral activity against the influenza virus, they provided valuable insights into the SAR. nih.govmdpi.com For instance, the addition of an acetyl group at certain positions can influence the molecule's interaction with viral targets. nih.gov

A more promising derivatization strategy has been O-glycosylation, the attachment of a sugar moiety. The synthesis of 3-(2′,3′,4′,6′-Tetra-O-acetyl-β-D-glucopyranosyl)-aloesaponarin-II, a glycosylated derivative of this compound, resulted in a compound with enhanced antiviral activity against influenza A virus strains. cabidigitallibrary.orgnih.govnih.gov This derivative, along with a similar derivative of aloesaponarin I, demonstrated a significant reduction in the cytopathic effect of the virus. cabidigitallibrary.orgnih.govmdpi.com The tetra-O-acetyl-β-D-glucopyranosyl substituent at the C3 position of the anthraquinone core is suggested to be a key factor in this enhanced antiviral effect. cabidigitallibrary.orgnih.gov

Antiviral Activity of this compound and its Glycosylated Derivative

| Compound | Influenza Strain | IC50 (µM) |

|---|---|---|

| This compound | A/Yucatán/2370/09 | 62.31 nih.gov |

| 3-(2′,3′,4′,6′-Tetra-O-acetyl-β-D-glucopyranosyl)-aloesaponarin-II | A/Yucatán/2370/09 | 13.70 cabidigitallibrary.orgnih.govmdpi.comnih.gov |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Aloesaponarin I and this compound are structurally similar anthraquinones, yet they exhibit markedly different cytotoxic activities. nih.gov In studies against the human cervix carcinoma cell line KB-3-1, this compound displayed significantly higher cytotoxicity, with an IC50 value of 0.98 µM, making it sixteen times more active than aloesaponarin I (IC50 = 16.00 µM). nih.gov The primary structural difference between the two is the presence of an electron-withdrawing methyl ester group in aloesaponarin I, which is believed to negatively impact its cytotoxic potential. nih.gov

Cytotoxic Activity of Aloesaponarin I and this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | KB-3-1 | 0.98 nih.gov |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater cytotoxicity.

O-Glycosylation Reactions and Enhanced Antiviral Activity

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools in understanding the SAR of this compound. ijpsonline.com These techniques simulate the interaction between a ligand (this compound or its derivatives) and a biological target at the molecular level, predicting binding affinities and modes.

Molecular docking studies have been used to investigate the potential of this compound as an inhibitor of various viral proteins. For example, in studies related to SARS-CoV-2, this compound was identified as a promising inhibitor of the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). chemrxiv.orgfortunejournals.comresearchgate.net These studies predicted the binding energy of this compound to be -7.31 kcal/mol against the NSP-16 protein of SARS-CoV-2. chemrxiv.org The docking analyses revealed that this compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these viral enzymes. chemrxiv.orgfortunejournals.com For instance, it was shown to form three hydrogen bonds with the Mpro active site. fortunejournals.com Such computational insights help to rationalize the observed biological activities and guide the design of new derivatives with improved inhibitory potential.

Future Research Directions for Aloesaponarin Ii

Elucidation of Novel Molecular Mechanisms of Action

While preliminary studies have hinted at the biological activities of Aloesaponarin II, a deep understanding of its molecular mechanisms of action remains a critical area for future research. Current knowledge suggests its involvement in various cellular processes, but the precise pathways and molecular targets are yet to be fully elucidated. For instance, its cytotoxic effects on cancer cells have been observed, but the underlying mechanisms driving this activity require further investigation. aloeproductscenter.com Future studies should aim to identify the specific proteins, enzymes, and signaling pathways that this compound interacts with to exert its effects. Techniques such as proteomics, transcriptomics, and molecular docking simulations could be employed to unravel these intricate interactions. nanobioletters.comijpsonline.com A comprehensive understanding of its molecular targets will be instrumental in defining its therapeutic potential and guiding the development of more targeted and effective interventions.

Integration of this compound into Advanced Preclinical Models

To translate the promising in vitro findings of this compound into potential clinical applications, its efficacy and behavior must be evaluated in more complex biological systems. Future research should prioritize the integration of this compound into advanced preclinical models that more accurately mimic human physiology and disease states. This includes the use of three-dimensional (3D) cell cultures, organoids, and various animal models of disease. These models can provide valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and potential off-target effects. For instance, testing this compound in animal models of cancer or viral infections would be a crucial step in validating its therapeutic potential. mdpi.comresearchgate.net

Exploration of Synergistic Effects with Other Bioactive Compounds

The complex phytochemical matrix of Aloe species suggests that the biological effects observed may result from the synergistic interactions of multiple compounds rather than the action of a single molecule. nih.gov Future research should explore the potential synergistic effects of this compound with other bioactive compounds, both from natural sources and existing therapeutic agents. Investigating these combinations could reveal enhanced therapeutic efficacy, reduced side effects, and the potential to overcome drug resistance. For example, combining this compound with conventional chemotherapeutic agents or other natural products with known anticancer properties could lead to more effective cancer treatment strategies. nih.goveijppr.com

Biotechnological Production Optimization of this compound

The natural abundance of this compound can be low and variable, posing a challenge for its large-scale production for research and potential therapeutic use. nih.gov Biotechnological approaches offer a promising solution to this limitation. Future research should focus on optimizing the production of this compound using metabolic engineering and synthetic biology techniques. nih.gov This could involve the heterologous expression of its biosynthetic pathway in microbial hosts such as Streptomyces or Escherichia coli, which can be cultured in large-scale fermenters to produce the compound in a controlled and scalable manner. nih.govjmb.or.kr Additionally, optimizing fermentation conditions and downstream processing methods will be crucial for improving yields and purity. nih.gov

Applications in Drug Discovery and Development (Preclinical Focus)

With its diverse biological activities, this compound holds significant potential as a lead compound in drug discovery and development, particularly in the preclinical phase. elrig.orgnih.gov Future research should systematically evaluate its potential across various therapeutic areas, including oncology and virology. aloeproductscenter.commdpi.com High-throughput screening of this compound and its analogs against a wide range of biological targets can help identify novel therapeutic applications. nih.gov Furthermore, the application of artificial intelligence and machine learning in drug discovery can accelerate the process of identifying promising candidates and predicting their properties, paving the way for more efficient preclinical development. nih.govresearchgate.net The ultimate goal is to generate robust preclinical data to support the advancement of this compound-based therapies toward clinical trials. scilifelab.se

Q & A

Q. What is the biosynthetic pathway of Aloesaponarin II in Streptomyces parvulus, and how is it experimentally validated?

this compound is synthesized via a heterologous polyketide synthase (PKS) system derived from Streptomyces coelicolor act genes (actI-orf1, actI-orf2, actIII, actVII, and actIV). These genes encode enzymes responsible for assembling an anthraquinone backbone from one acetyl-CoA starter and seven malonyl-CoA extender units . Experimental validation involves cloning these genes into high-copy-number plasmids (e.g., pANT12) and introducing them into S. parvulus, a non-polyketide-producing host. Production is confirmed via TLC, H NMR, and GC-MS, with yields quantified at 1–2 mg/ml under standardized fermentation conditions .

Q. What analytical methods are used to detect and quantify this compound in microbial extracts?

this compound is detected using thin-layer chromatography (TLC) for preliminary screening and gas chromatography-mass spectrometry (GC-MS) for quantification. For GC-MS, extracts are derivatized with diazomethane to form methyl ethers, separated on a DB5M5 column (30 m × 0.25 mm), and analyzed with a temperature gradient (50°C to 290°C). Characteristic fragmentation patterns (m/z 250/268 for this compound methyl ether) and retention times (~14.5 min) are used for identification . Quantification relies on peak area integration calibrated against synthetic standards .

Q. Which genetic components are essential for this compound production?

The minimal genetic requirement includes actI-orf1 (encoding a β-ketoacyl synthase), actI-orf2 (chain-length factor), actIII (ketoreductase), actVII (cyclase), and actIV (aromatase). Disruption of actI-orf1 or actI-orf2 abolishes production, while mutations in actVII alter product profiles (e.g., increased mutactin) . Host compatibility is critical: S. parvulus is preferred due to its lack of endogenous polyketide pathways, minimizing background interference .

Advanced Research Questions

Q. How does the Cys-169 residue in ActI-ORF1 influence this compound biosynthesis?

Cys-169 in ActI-ORF1 is essential for acyl chain transfer during polyketide assembly. Site-directed mutagenesis (Cys169→Gln) in plasmid pDHS306 completely abolished this compound production, confirming its role in catalytic activity. This residue is hypothesized to facilitate covalent binding of the polyketide intermediate during chain elongation . Experimental validation involves comparing metabolite profiles of wild-type and mutant strains via GC-MS and complementation assays .

Q. How can discrepancies in this compound yields between studies be resolved methodologically?

Yield variations (e.g., 1–2 mg/ml vs. lower reported values) often stem from plasmid copy number differences, culture conditions (e.g., carbon source, aeration), or analytical calibration. To standardize results, use high-copy-number vectors (e.g., pIJ350), optimize fermentation media (e.g., R5 liquid medium), and validate GC-MS protocols with internal standards (e.g., deuterated anthraquinones) . Replicate experiments across independent labs and report detailed growth parameters (OD, pH, temperature) to enhance reproducibility .

Q. What experimental design principles apply when engineering PKS components to study this compound analogs?

Key principles include:

- Modular plasmid design : Introduce unique restriction sites (e.g., NdeI in pDHS301) for seamless gene replacement .

- Control strains : Use empty vector controls (e.g., pIJ350) to confirm host-specific background .

- Multi-omics integration : Combine transcriptomics (qRT-PCR of PKS genes) and metabolomics (LC-HRMS) to correlate gene expression with product profiles .

- Structural validation : For novel analogs, perform C NMR and X-ray crystallography to confirm cyclization patterns .

Q. How do mutations in the actVII cyclase affect this compound and mutactin ratios?

Mutations in actVII (e.g., pDHS305 derivatives) reduce cyclization efficiency, leading to a 3:1 mutactin-to-Aloesaponarin II ratio compared to wild-type systems. This is quantified via GC-MS peak integration and further validated by in vitro enzyme assays using purified ActVII variants . Mechanistic studies involve molecular dynamics simulations to map substrate-binding pockets .

Methodological Best Practices

Q. How to validate the purity of this compound isolates for structural studies?

- Chromatographic purity : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) and monitor absorbance at 254 nm. Purity >95% is required for NMR .

- Spectroscopic consistency : Compare H and C NMR shifts with published data (e.g., δ 12.3 ppm for C-1 hydroxyl) .

- Mass accuracy : HRMS should match theoretical [M+H] (m/z 297.0764 for this compound) within 5 ppm .

Q. What statistical approaches are recommended for analyzing this compound production data?

- ANOVA : Compare yields across ≥3 biological replicates under varying conditions (e.g., plasmid constructs, media).

- Principal Component Analysis (PCA) : Integrate metabolomic and transcriptomic datasets to identify yield-limiting factors .

- Error propagation : Report standard deviations for GC-MS peak areas and adjust for solvent extraction efficiency (typically 85–90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.